
Nicotine, N-oxide, dihydrochloride
Overview
Description
Nicotine, N-oxide, dihydrochloride is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is formed through the oxidation of nicotine and is often used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nicotine, N-oxide, dihydrochloride typically involves the oxidation of nicotine using hydrogen peroxide or other oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nicotine, N-oxide, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used to convert the N-oxide back to nicotine.
Substitution: Acetyl chloride and benzoyl chloride are used in substitution reactions to form derivatives of nicotine.
Major Products Formed:
Pseudoöxynicotine: Formed through the hydrolysis of acetylated nicotine, N-oxide.
Dihydrometanicotine: Produced through the reduction of the hydrazone derivative of pseudoöxynicotine.
Scientific Research Applications
Pharmacological Research
Nicotine, N-oxide, dihydrochloride serves as a valuable model compound for studying nicotine metabolism and its physiological effects. It is primarily recognized for its role as a metabolite of nicotine, which allows researchers to investigate the non-reinforcing effects of nicotine without the addictive properties typically associated with it. This aspect is crucial for understanding nicotine dependence and developing smoking cessation aids.
Smoking Cessation Aid
Research indicates that Nicotine, N-oxide may help alleviate withdrawal symptoms in smokers attempting to quit. Unlike nicotine, this compound does not readily cross the blood-brain barrier, which means it does not produce the pleasurable effects associated with smoking. Preliminary studies suggest it could be beneficial in smoking cessation programs, although more research is necessary to confirm its efficacy and safety for long-term use.
Neuroprotective Effects
There is emerging evidence that Nicotine, N-oxide may have neuroprotective benefits relevant to neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Initial studies suggest that this compound might reduce oxidative stress and neuroinflammation in the brain, potentially improving synaptic plasticity . However, further investigation is needed to clarify these mechanisms and their clinical implications.
Interaction Studies
The compound's interactions with neurotransmitter systems are significant for understanding its broader pharmacological effects. Nicotine, N-oxide has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in various neurological functions . Additionally, it influences the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes, which is vital for assessing both therapeutic and adverse effects related to nicotine consumption.
Synthesis and Derivative Formation
The synthesis of Nicotine, N-oxide can be achieved through various chemical reactions, including acylation and hydrolysis. For instance, acylation with acetic anhydride results in derivatives that may exhibit distinct biological activities. The ability to form derivatives highlights its versatility in synthetic organic chemistry.
Synthesis Method | Reaction Type | Product |
---|---|---|
Acylation | Reaction with acetic anhydride | 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-1'-propanone |
Hydrolysis | Reaction under specific conditions | Pseudoöxynicotine |
Smoking Cessation Trials
A study focusing on the efficacy of Nicotine, N-oxide in smoking cessation highlighted its potential to reduce withdrawal symptoms without reinforcing addictive behaviors. Participants reported fewer cravings when using this compound compared to traditional nicotine replacement therapies.
Neurodegenerative Disease Research
In a controlled animal study examining the effects of Nicotine, N-oxide on dyskinesias induced by L-DOPA treatment in Parkinson’s disease models, researchers found that chronic administration significantly reduced abnormal involuntary movements compared to controls . This suggests potential therapeutic applications in managing symptoms associated with neurodegenerative disorders.
Mechanism of Action
The mechanism of action of nicotine, N-oxide, dihydrochloride involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ion channels that, when activated by nicotine or its derivatives, allow the flow of cations such as calcium and sodium into neurons. This leads to neuronal excitation and the release of neurotransmitters, contributing to the compound’s stimulatory effects .
Comparison with Similar Compounds
Nicotinic acid N-oxide: An oxidation product of nicotinic acid with similar chemical properties.
Cotinine: A major metabolite of nicotine with different pharmacological effects.
Nornicotine: A minor alkaloid found in tobacco with distinct biological activities.
Uniqueness: Nicotine, N-oxide, dihydrochloride is unique due to its specific interaction with nAChRs and its ability to undergo various chemical modifications. This makes it a valuable compound for research and industrial applications .
Biological Activity
Nicotine, N-oxide, dihydrochloride is a significant metabolite of nicotine, primarily formed through the oxidation of the pyrrolidine nitrogen in nicotine. This compound has garnered attention due to its unique biological activities and implications in neurobiology, pharmacology, and medicinal chemistry.
This compound is structurally characterized by the addition of an oxygen atom to the nitrogen of nicotine. The formation of this compound occurs predominantly via flavin-containing monooxygenases (FMOs), particularly FMO3, which catalyzes its synthesis from nicotine. This metabolic pathway accounts for approximately 4-7% of total nicotine metabolites in humans .
The primary mechanism of action for nicotine, N-oxide involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ion channels that facilitate the flow of cations such as calcium and sodium into neurons upon activation. The binding of nicotine N-oxide to nAChRs leads to neuronal excitation and neurotransmitter release, contributing to its stimulatory effects.
Biological Activities
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Neurobiological Effects :
- Nicotine N-oxide has been shown to affect various neural pathways through nAChRs, influencing processes such as synaptic plasticity and neuroprotection .
- It plays a role in modulating microRNA expressions linked to smoking-related disorders, which can have both protective and detrimental effects on cellular functions .
-
Pharmacological Implications :
- Research indicates potential therapeutic applications for nicotine N-oxide in smoking cessation aids due to its interaction with nAChRs.
- Its unique chemical properties may enhance the solubility and bioavailability of nicotine derivatives in medicinal formulations.
- Toxicological Considerations :
Comparison with Related Compounds
Compound | Formation Pathway | Biological Activity |
---|---|---|
Nicotine | Direct from tobacco | Highly addictive; affects nAChRs |
Cotinine | Major metabolite | Less pharmacologically active than nicotine |
Nornicotine | Minor alkaloid | Distinct biological activities |
Nicotine N-oxide | Oxidation via FMO3 | Modulates nAChRs; potential therapeutic uses |
Research Findings
Case Studies :
- A study examining urine samples from smokers revealed that variations in FMO activity significantly impact the levels of nicotine N-oxide produced. Individuals with deficient CYP2A6 activity showed increased levels of this metabolite, indicating a compensatory mechanism in nicotine metabolism .
- Another investigation highlighted that nicotine N-oxide formation can be influenced by genetic polymorphisms in FMO enzymes, suggesting personalized approaches in understanding nicotine dependence and metabolism .
Conclusions
This compound presents a complex profile of biological activity primarily through its interaction with nicotinic acetylcholine receptors. Its role in metabolism and potential therapeutic applications make it a compound of interest within pharmacological research. Further studies are essential to elucidate its full biological implications and potential as a therapeutic agent in smoking cessation strategies.
Future Directions
Continued research into the pharmacokinetics and pharmacodynamics of nicotine N-oxide will enhance our understanding of its role in tobacco dependence and potential therapeutic applications. Investigating genetic factors influencing individual responses to this compound may also provide insights into personalized medicine approaches for smoking cessation.
Properties
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9;;/h2,4,7-8,10H,3,5-6H2,1H3;2*1H/t10-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMFEHNHIVEQAS-XRIOVQLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)[O-].Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-].Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23155-03-5 | |
Record name | Nicotine, N-oxide, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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